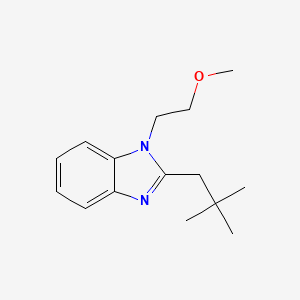
N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Descripción general
Descripción
N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDB or benzodioxine, is a chemical compound that has been studied for its potential applications in scientific research. BDB is a derivative of the drug MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. However, BDB has different chemical properties and effects on the body than MDMA. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with serotonin, dopamine, and norepinephrine receptors in the brain. This compound has been shown to increase the release of these neurotransmitters, which can lead to increased feelings of happiness, pleasure, and euphoria. This compound also has a mild inhibitory effect on the reuptake of these neurotransmitters, which can prolong their effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. This compound also has a mild stimulant effect, which can lead to increased energy and alertness. However, this compound is not as potent as MDMA and does not produce the same intense effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is that it has a lower potential for abuse than MDMA. This makes it easier to obtain and use in research studies. However, one limitation is that this compound is not as well-studied as MDMA, so its effects and potential risks are not as well understood.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of research is in the development of new drugs for pain and inflammation based on the chemical structure of this compound. Another area of research is in the study of the effects of this compound on neurotransmitter function and behavior. Additionally, more research is needed to understand the potential risks and long-term effects of this compound on the body.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where this compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This makes it a potential candidate for studying the effects of these neurotransmitters on behavior and cognition.
Another area of research is in the field of pharmacology, where this compound has been shown to have anti-inflammatory and analgesic effects. This makes it a potential candidate for developing new drugs to treat pain and inflammation.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-16(22-15-10-6-5-9-14(15)21-11)17(19)18-12-7-3-4-8-13(12)20-2/h3-11,16H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYCSKSSAXPTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4236782.png)

![[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4236795.png)
![N-isopropyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236798.png)
![1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B4236805.png)





![5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4236843.png)
![N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide](/img/structure/B4236851.png)

![(3-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4236877.png)
